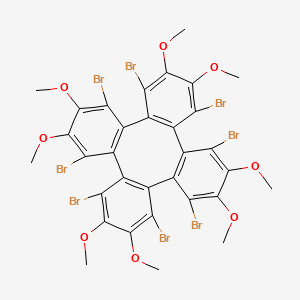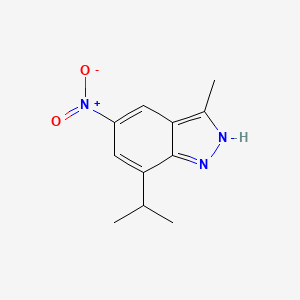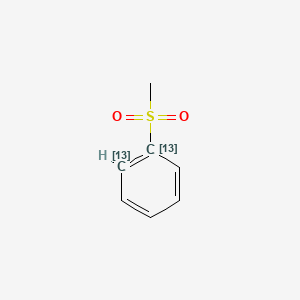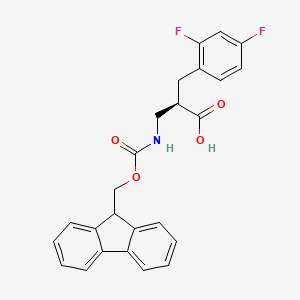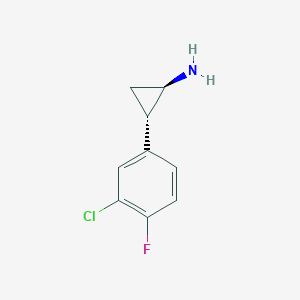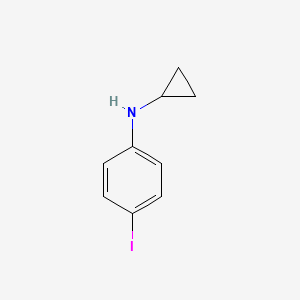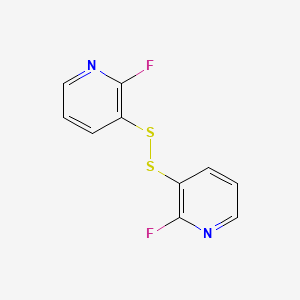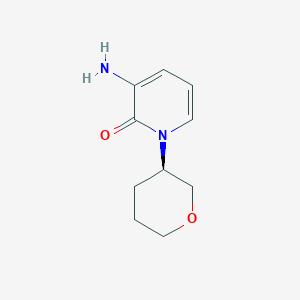
(R)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one typically involves the reaction of ®-tetrahydro-2H-pyran-3-amine with a suitable pyridine derivative. One common method involves the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane at room temperature, followed by the addition of ®-tetrahydro-2H-pyran-3-amine and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in drug development.
Medicine
In medicine, ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and leading to a desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Tetrahydro-2H-pyran-3-amine: A precursor in the synthesis of ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one.
Tetrahydro-2H-pyran-3-amine hydrochloride: Another related compound used in synthetic chemistry.
Uniqueness
®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-amino-1-[(3R)-oxan-3-yl]pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c11-9-4-1-5-12(10(9)13)8-3-2-6-14-7-8/h1,4-5,8H,2-3,6-7,11H2/t8-/m1/s1 |
Clé InChI |
DNSQAHXNJHBTBH-MRVPVSSYSA-N |
SMILES isomérique |
C1C[C@H](COC1)N2C=CC=C(C2=O)N |
SMILES canonique |
C1CC(COC1)N2C=CC=C(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


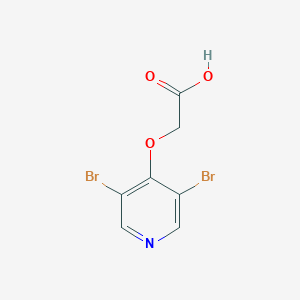
![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)

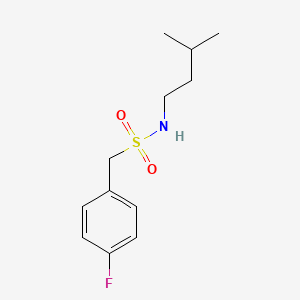
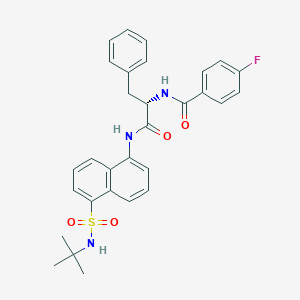
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)
